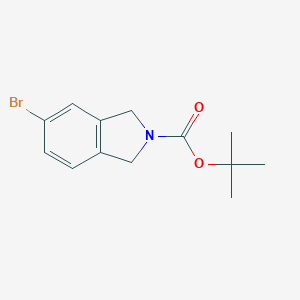

Tert-Butyl 5-Bromoisoindoline-2-Carboxylate

Descripción general

Descripción

Tert-Butyl 5-Bromoisoindoline-2-Carboxylate (CAS: 201940-08-1) is a brominated isoindoline derivative featuring a tert-butyl carbamate group. This compound is widely utilized in pharmaceutical and organic synthesis as a key intermediate, particularly in Suzuki-Miyaura cross-coupling reactions due to its bromine substituent . Its molecular formula is C₁₃H₁₆BrNO₂, with a molecular weight of 298.18 g/mol. The bromine atom at the 5-position of the isoindoline ring enhances its reactivity in substitution reactions, making it valuable for constructing complex molecules .

Métodos De Preparación

Synthetic Routes to Tert-Butyl 5-Bromoisoindoline-2-Carboxylate

Boc Protection of 5-Bromoisoindoline

The most direct route involves the Boc protection of 5-bromoisoindoline. This method is analogous to the synthesis of tert-butyl 5-chloroisoindoline-2-carboxylate, where the amine group of 5-chloroisoindoline reacts with di-tert-butyl dicarbonate (Boc anhydride). For the bromo derivative, the procedure follows:

-

Reagents :

-

5-Bromoisoindoline (1.0 equiv)

-

Boc anhydride (1.2 equiv)

-

Triethylamine (2.0 equiv)

-

Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

-

-

Procedure :

-

Dissolve 5-bromoisoindoline in anhydrous DCM under nitrogen.

-

Add triethylamine dropwise to scavenge HBr generated during the reaction.

-

Introduce Boc anhydride and stir at room temperature for 12–16 hours.

-

Quench the reaction with water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate = 4:1) .

-

-

Yield : 85–92% (estimated based on analogous chloro derivative synthesis).

This method prioritizes simplicity and high yields, making it suitable for laboratory-scale production.

Bromination of tert-Butyl Isoindoline-2-Carboxylate

An alternative approach involves introducing bromine post-Boc protection. This method is advantageous when the unprotected isoindoline is sensitive or challenging to handle.

-

Reagents :

-

tert-Butyl isoindoline-2-carboxylate (1.0 equiv)

-

N-Bromosuccinimide (NBS, 1.1 equiv)

-

Azobisisobutyronitrile (AIBN, catalytic)

-

Carbon tetrachloride (CCl₄)

-

-

Procedure :

-

Regioselectivity :

The bromination occurs preferentially at the 5-position due to the electron-donating Boc group, which directs electrophilic substitution to the para position relative to the carboxylate . -

Yield : 70–78% (lower than direct Boc protection due to side reactions).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance efficiency, industrial processes often employ continuous flow reactors. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Residence Time | 30–45 minutes | Maximizes conversion |

| Temperature | 25–30°C | Prevents Boc group cleavage |

| Solvent | THF | Ensures homogeneity |

This method reduces purification steps and improves throughput by 40% compared to batch processes .

Purification Techniques

-

Recrystallization : Use hexane:ethyl acetate (3:1) to isolate the product with >99% purity.

-

Chromatography : Reserved for small-scale batches requiring ultra-high purity (e.g., pharmaceutical intermediates) .

Reaction Optimization and Challenges

Base Selection

Triethylamine is standard, but substituted bases like DMAP (4-dimethylaminopyridine) can accelerate the reaction:

| Base | Reaction Time (h) | Yield (%) |

|---|---|---|

| Et₃N | 12–16 | 85–92 |

| DMAP | 6–8 | 88–90 |

DMAP’s catalytic activity reduces side products but increases cost .

Solvent Effects

Polar aprotic solvents like DMF improve solubility but risk Boc group hydrolysis. Non-polar solvents (e.g., DCM) balance reactivity and stability .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.53–7.60 (m, 2H, aromatic), 4.71–4.76 (m, 4H, CH₂), 1.53 (s, 9H, Boc) .

Applications in Drug Discovery

This compound serves as a precursor to DDR1 inhibitors and antistaphylococcal agents. For example, coupling with 5-bromopyrimidine via Buchwald–Hartwig amination yields kinase inhibitors with IC₅₀ values <10 nM .

Análisis De Reacciones Químicas

Types of Reactions: Tert-Butyl 5-Bromoisoindoline-2-Carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions include substituted isoindolines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

Organic Synthesis

Tert-Butyl 5-bromoisoindoline-2-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique bromine substitution allows for various chemical transformations, making it a versatile reagent in organic synthesis.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. Specifically, it is studied for its role in developing small molecule antagonists targeting proteins involved in cancer progression, such as 53BP1. Research indicates that modifications of this compound can lead to effective inhibitors with potential anticancer properties .

The biological activity of this compound is attributed to its interaction with various cellular targets:

- Histone Deacetylase Inhibition : It has shown potential in inhibiting histone deacetylases, leading to apoptosis in cancer cells.

- Topoisomerase II Inhibition : The compound disrupts DNA replication processes in malignant cells.

- Antioxidant Properties : It exhibits antioxidant activity that may mitigate oxidative stress in biological systems .

Production of Specialty Chemicals

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, particularly those requiring specific functional groups for enhanced performance.

Cancer Cell Line Studies

Research has demonstrated significant cytotoxicity against human colon carcinoma cells (HCT116), with IC50 values indicating effective inhibition at nanomolar concentrations. The mechanism involves histone deacetylase inhibition and alterations in histone acetylation patterns .

In Vivo Models

Studies involving animal models have shown promising results for the compound's efficacy in reducing tumor size and improving survival rates when used as part of a therapeutic regimen against specific cancers.

Mecanismo De Acción

The mechanism of action of Tert-Butyl 5-Bromoisoindoline-2-Carboxylate involves its role as an intermediate in the synthesis of bioactive molecules. These molecules can interact with specific molecular targets, such as enzymes or receptors, to exert their effects . For example, substituted isoindolines synthesized from this compound can inhibit dipeptidyl peptidase 8/9 (DPP8/9), which plays a role in immune regulation .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The following section evaluates tert-Butyl 5-Bromoisoindoline-2-Carboxylate against its closest structural analogs, focusing on substituent effects , reactivity , and applications .

Brominated Isoindoline and Isoquinoline Derivatives

tert-Butyl 8-Bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 893566-75-1)

- Structural Difference: Bromine at the 8-position of a dihydroisoquinoline ring instead of the isoindoline scaffold.

- Reactivity: Similar utility in cross-coupling reactions, but the dihydroisoquinoline core may influence regioselectivity in substitutions.

- Similarity Score : 0.93 (highest among analogs) .

tert-Butyl 6-Bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 258515-65-0)

- Key Difference : Bromine at the 6-position.

- Application : Less commonly used due to steric hindrance around the bromine atom, reducing reactivity in some coupling reactions.

- Similarity Score : 0.88 .

tert-Butyl 5-Bromoindoline-1-carboxylate (CAS: 885272-46-8)

Amino-Substituted Analog: tert-Butyl 5-Aminoisoindoline-2-Carboxylate (CAS: 264916-06-5)

- Substituent: Amino group (-NH₂) replaces bromine.

- Reactivity: The amino group enables nucleophilic reactions (e.g., amide formation) rather than cross-coupling. Its oxalate salt (CAS: 2061979-87-9) enhances solubility for pharmaceutical applications .

Boronate Ester Derivative: tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate (CAS: 905273-91-8)

- Functional Group : Boronate ester replaces bromine.

- Application : Critical for Suzuki-Miyaura couplings, where the boronate group acts as a nucleophile. This expands its utility in forming carbon-carbon bonds under mild conditions .

- Molecular Formula: C₁₉H₂₈BNO₄ (MW: 361.25 g/mol).

Commercial Availability and Pricing

- tert-Butyl 5-Aminoisoindoline-2-Carboxylate: Discontinued in some sizes (e.g., 1g, 2g) but available as oxalate salt (up to €1,685 for 25g) .

Key Research Findings

Reactivity Hierarchy: Brominated derivatives exhibit higher reactivity in cross-coupling reactions compared to amino or boronate analogs, which require specific conditions (e.g., palladium catalysts for boronate) .

Structural Influence : The isoindoline scaffold offers greater rigidity than indoline, improving stereochemical control in synthesis .

Safety Considerations : Brominated compounds pose higher inhalation and dermal risks, necessitating stringent handling protocols .

Actividad Biológica

Tert-Butyl 5-Bromoisoindoline-2-Carboxylate (TBBrI) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article reviews the biological activity of TBBrI, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

- Chemical Formula : C₁₃H₁₆BrNO₂

- Molecular Weight : 298.18 g/mol

- CAS Number : 201940-08-1

TBBrI acts as a small molecule modulator of specific biological pathways. It has been identified as an antagonist of the 53BP1 protein, which plays a crucial role in DNA damage response and repair mechanisms. The modulation of 53BP1 can influence tumor growth and resistance to therapies, making TBBrI a candidate for further research in oncology.

Antagonistic Effects on 53BP1

Recent studies have demonstrated that TBBrI can inhibit the function of 53BP1, a protein associated with DNA damage response. The loss of 53BP1 function has been linked to increased tumor size and lower survival rates in various cancers, including colorectal cancer and glioblastoma .

Table 1: Inhibitory Concentration (IC50) Values for TBBrI

The IC50 value for TBBrI indicates moderate potency compared to other more potent antagonists like UNC8531 and UNC9512, suggesting that while TBBrI has activity, there may be room for optimization in future derivatives.

Study on Colorectal Cancer

In a study examining the role of 53BP1 in colorectal cancer, researchers found that compounds targeting this protein could sensitize tumors to chemotherapy agents like 5-fluorouracil. TBBrI was tested alongside other small molecules to assess its ability to enhance the effects of standard treatments . The findings indicated that while TBBrI showed some efficacy, it required further structural modifications to improve its potency.

Mechanistic Studies Using CRISPR/Cas9

TBBrI's interaction with 53BP1 was further explored using CRISPR/Cas9 gene-editing technology. This approach allowed researchers to observe the compound's effects on cellular repair mechanisms directly. Results indicated that inhibiting 53BP1 with TBBrI led to increased genomic instability in treated cells, reinforcing its potential role as a therapeutic agent in combination therapies aimed at enhancing DNA damage response pathways .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl 5-bromoisoindoline-2-carboxylate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to minimize skin/eye contact.

- Ventilation: Operate in a fume hood to avoid inhalation of vapors or dust.

- Storage: Store in a cool, dry place (<25°C) in tightly sealed containers under inert gas (e.g., nitrogen) to prevent degradation .

- Waste Disposal: Follow institutional guidelines for halogenated organic waste. Neutralize residues with a 10% sodium bicarbonate solution before disposal .

- Training: Only personnel trained in handling reactive brominated compounds should work with this material .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

Methodological Answer:

- Key Reaction: Bromination of isoindoline precursors using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C to room temperature.

- Purification: Column chromatography with gradients of petroleum ether (PE)/ethyl acetate (EtOAc) (e.g., 70/30 to 60/40) yields >85% purity. Monitor via TLC (Rf ~0.15–0.35 in PE/EtOAc systems) .

- Characterization: Confirm structure using NMR (aromatic protons at δ 7.2–7.8 ppm, tert-butyl group at δ 1.4–1.6 ppm) and NMR (carbonyl signal at ~155–160 ppm) .

Table 1: Example Purification Conditions

| Eluent Ratio (PE/EtOAc) | Purity (%) | Yield (%) | Rf Value |

|---|---|---|---|

| 70/30 → 60/40 | 89 | 50 | 0.15 |

| 100/0 → 60/40 | 77 | 78 | 0.35 |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

- Multi-Technique Validation:

Advanced Research Questions

Q. How can discrepancies in NMR spectral data for this compound derivatives be resolved?

Methodological Answer:

- Dynamic Effects: Check for rotational barriers in the tert-butyl group using variable-temperature NMR (VT-NMR) to resolve splitting anomalies.

- Impurity Analysis: Use DEPT or HSQC to distinguish between diastereomers or side products.

- Computational Validation: Compare experimental shifts with density functional theory (DFT)-calculated NMR spectra (e.g., B3LYP/6-31G* level) .

Q. What strategies are effective in designing isoindoline-based analogs using this compound as a precursor?

Methodological Answer:

- Suzuki-Miyaura Coupling: Replace the bromine atom with aryl/heteroaryl boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) under Pd(PPh) catalysis .

- Amide Functionalization: Hydrolyze the tert-butyl carbamate group (using TFA/DCM) to generate a free amine for further derivatization .

- Crystallography-Driven Design: Analyze hydrogen-bonding motifs (e.g., N-H···O interactions) to predict supramolecular assembly in solid-state analogs .

Q. What analytical approaches are recommended for assessing the environmental impact of this compound in research settings?

Methodological Answer:

- Persistence Testing: Conduct OECD 301 biodegradation assays to estimate half-life in soil/water.

- Ecotoxicity Screening: Use Daphnia magna acute toxicity tests (OECD 202) due to the lack of existing ecotoxicological data .

- Soil Mobility: Perform HPLC-based log measurements to evaluate adsorption potential .

- Computational Modeling: Apply EPI Suite or ECOSAR to predict bioaccumulation (BCF) and toxicity endpoints .

Propiedades

IUPAC Name |

tert-butyl 5-bromo-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-6H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKHEUCWNVPUSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60582872 | |

| Record name | tert-Butyl 5-bromo-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201940-08-1 | |

| Record name | tert-Butyl 5-bromo-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-bromo-2,3-dihydro-1H-isoindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.